Cas no 2680835-00-9 (2-2,2,2-trifluoro-N-(2-phenylethyl)acetamidobenzoic acid)

2-2,2,2-trifluoro-N-(2-phenylethyl)acetamidobenzoic acid structure
2680835-00-9 structure
Product Name:2-2,2,2-trifluoro-N-(2-phenylethyl)acetamidobenzoic acid
CAS-nummer:2680835-00-9
MF:C17H14F3NO3
MW:337.29317522049
CID:5627361
PubChem ID:165935608
Update Time:2025-08-05

2-2,2,2-trifluoro-N-(2-phenylethyl)acetamidobenzoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2680835-00-9
    • 2-[2,2,2-trifluoro-N-(2-phenylethyl)acetamido]benzoic acid
    • EN300-28296572
    • 2-2,2,2-trifluoro-N-(2-phenylethyl)acetamidobenzoic acid
    • Inchi: 1S/C17H14F3NO3/c18-17(19,20)16(24)21(11-10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15(22)23/h1-9H,10-11H2,(H,22,23)
    • InChI-sleutel: GOCRURUXMXVCEO-UHFFFAOYSA-N
    • LACHT: FC(C(N(C1C=CC=CC=1C(=O)O)CCC1C=CC=CC=1)=O)(F)F

Berekende eigenschappen

  • Exacte massa: 337.09257779g/mol
  • Monoisotopische massa: 337.09257779g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 5
  • Complexiteit: 447
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 57.6Ų

2-2,2,2-trifluoro-N-(2-phenylethyl)acetamidobenzoic acid Prijsmeer >>

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Enamine
EN300-28296572-0.05g
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2680835-00-9 95.0%
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Enamine
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Enamine
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Enamine
EN300-28296572-0.5g
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2680835-00-9 95.0%
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Enamine
EN300-28296572-1.0g
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2680835-00-9 95.0%
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Enamine
EN300-28296572-2.5g
2-[2,2,2-trifluoro-N-(2-phenylethyl)acetamido]benzoic acid
2680835-00-9 95.0%
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Enamine
EN300-28296572-5.0g
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Enamine
EN300-28296572-10.0g
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Enamine
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Enamine
EN300-28296572-5g
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